![molecular formula C14H19N3O B2458034 N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide CAS No. 2411195-49-6](/img/structure/B2458034.png)
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide, also known as CYM5442, is a synthetic compound that has shown potential in various scientific research applications. It is a member of the pyrazole class of compounds and is structurally similar to the endogenous cannabinoid anandamide.
Wirkmechanismus
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide acts as a selective agonist for the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in immune cells and have been implicated in the regulation of inflammation and immune function. Activation of CB2 receptors by this compound has been shown to reduce inflammation and modulate immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, this compound has been shown to have analgesic effects and may be useful in the treatment of chronic pain. This compound has also been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide is its selectivity for the CB2 receptor, which allows for targeted modulation of immune function and inflammation. However, one limitation of this compound is its relatively low potency, which may make it less effective in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide. One area of interest is the development of more potent analogues of this compound that may have greater therapeutic potential. Another area of interest is the investigation of the potential use of this compound in the treatment of autoimmune diseases such as multiple sclerosis. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and to explore its potential for use in combination with other drugs in the treatment of various diseases.
Synthesemethoden
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 1-cyclopentyl-3-pyrazolecarboxylic acid with 2-bromoethylbut-2-ynyl ether, followed by a series of reactions to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-5-14(18)15-10-8-12-9-11-17(16-12)13-6-3-4-7-13/h9,11,13H,3-4,6-8,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKWESFGPFCGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=NN(C=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


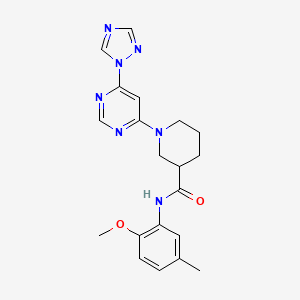
![2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2457955.png)
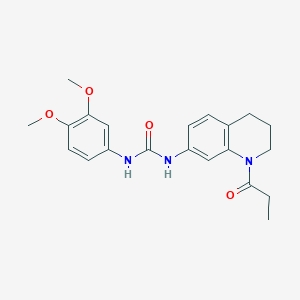
![3-(4-bromophenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457958.png)
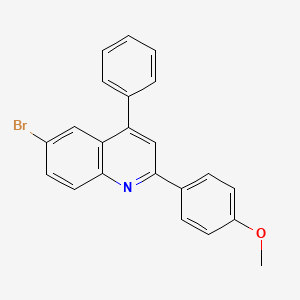
![3-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2457960.png)

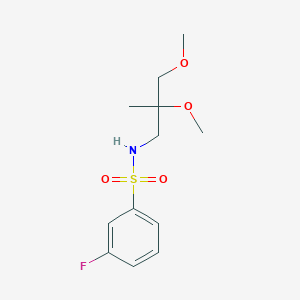
![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2457964.png)
![Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2457965.png)
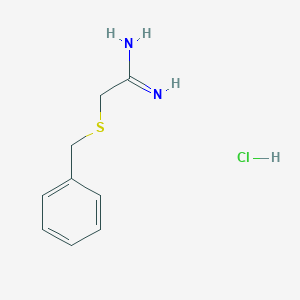
![2-(furan-2-yl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2457972.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2457974.png)